molecular formula C10H16O2 B14073285 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Cat. No.: B14073285
M. Wt: 168.23 g/mol
InChI Key: RFXTXEOQEMTRHL-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with the molecular formula C10H16O2 This compound is known for its unique structure, which includes a bicyclic ring system with an oxygen atom incorporated into one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol with an oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the production of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one may involve more scalable methods, such as continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific biological context and the enzymes targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3

InChI Key

RFXTXEOQEMTRHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(CC2=O)C)C

Origin of Product

United States

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